Cas no 57523-13-4 ((3-Methylthietan-3-yl)methanol)

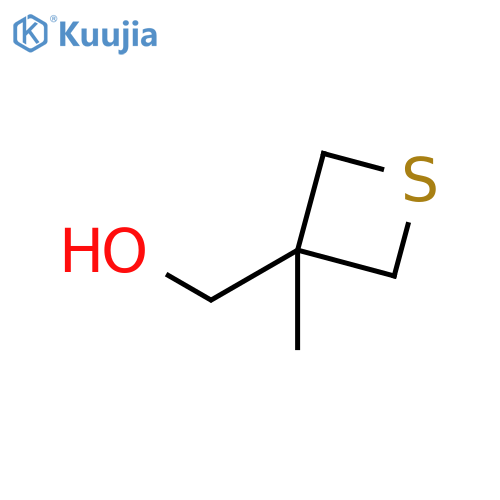

57523-13-4 structure

商品名:(3-Methylthietan-3-yl)methanol

(3-Methylthietan-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-Methylthietan-3-yl)methanol

-

- MDL: MFCD19982771

- インチ: InChI=1S/C5H10OS/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3

- InChIKey: DGKBZCVRJYWBAE-UHFFFAOYSA-N

- ほほえんだ: CC1(CO)CSC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 1

(3-Methylthietan-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-216051-0.1g |

(3-methylthietan-3-yl)methanol |

57523-13-4 | 95% | 0.1g |

$58.0 | 2023-09-16 | |

| Enamine | EN300-216051-5.0g |

(3-methylthietan-3-yl)methanol |

57523-13-4 | 95% | 5.0g |

$660.0 | 2023-02-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2808-1G |

(3-methylthietan-3-yl)methanol |

57523-13-4 | 95% | 1g |

¥ 1,293.00 | 2023-04-06 | |

| TRC | B497693-50mg |

(3-methylthietan-3-yl)methanol |

57523-13-4 | 50mg |

$ 70.00 | 2022-06-07 | ||

| TRC | B497693-500mg |

(3-methylthietan-3-yl)methanol |

57523-13-4 | 500mg |

$ 365.00 | 2022-06-07 | ||

| Chemenu | CM539929-1g |

(3-Methylthietan-3-yl)methanol |

57523-13-4 | 95%+ | 1g |

$*** | 2023-05-30 | |

| Enamine | EN300-216051-0.25g |

(3-methylthietan-3-yl)methanol |

57523-13-4 | 95% | 0.25g |

$83.0 | 2023-09-16 | |

| Enamine | EN300-216051-10g |

(3-methylthietan-3-yl)methanol |

57523-13-4 | 95% | 10g |

$978.0 | 2023-09-16 | |

| 1PlusChem | 1P00F1GP-1g |

(3-Methylthietan-3-yl)methanol |

57523-13-4 | 95% | 1g |

$187.00 | 2023-12-16 | |

| A2B Chem LLC | AH00937-1g |

(3-Methylthietan-3-yl)methanol |

57523-13-4 | 95% | 1g |

$164.00 | 2024-04-19 |

(3-Methylthietan-3-yl)methanol 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

57523-13-4 ((3-Methylthietan-3-yl)methanol) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57523-13-4)(3-Methylthietan-3-yl)methanol

清らかである:99%

はかる:10g

価格 ($):1094.0